molecular formula C20H18ClN3O3 B12205835 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12205835
M. Wt: 383.8 g/mol
InChI Key: PYNOEWURNZKMDP-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,5-oxadiazole ring substituted with a tetrahydronaphthalene moiety.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H18ClN3O3/c1-26-17-9-8-15(11-16(17)21)20(25)22-19-18(23-27-24-19)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,22,24,25)

InChI Key

PYNOEWURNZKMDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3-chloro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This is followed by the reaction with an amine to form the benzamide core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group is typically introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: 3-chloro-4-methoxybenzoic acid.

    Reduction: 3-chloro-4-methoxyaniline.

    Substitution: 3-amino-4-methoxybenzamide derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a building block for designing enzyme inhibitors.

Medicine

Industry

In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Table 1: Comparison of Oxadiazole-Based Analogs

Compound Name Substituent on Benzamide Yield (%) HPLC Purity (%) Key Observations
6 () 3-Trifluoromethyl 15 95.5 Electron-withdrawing CF₃ group may reduce reactivity, contributing to low yield .
7 () 4-Bromo 50 95.3 Bromine’s moderate steric bulk and polarizability likely enhance coupling efficiency .
8 () 4-Isopropoxy 12 97.9 Bulky isopropoxy group may hinder reaction kinetics, explaining low yield .
Target Compound 3-Chloro-4-methoxy N/A* N/A* Chlorine (electron-withdrawing) and methoxy (electron-donating) create a polarized aromatic system.

Key Insights :

  • Synthetic Yields : The target compound’s synthesis protocol is unspecified, but analogs in show yields ranging from 12–50%, influenced by substituent reactivity. The trifluoromethyl and isopropoxy groups (compounds 6 and 8) result in lower yields, possibly due to steric hindrance or electronic deactivation .
  • Electronic Effects : The target’s 3-chloro-4-methoxy substitution combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may enhance dipole interactions compared to purely electron-withdrawing (CF₃, Br) or bulky (isopropoxy) analogs.

Heterocycle Variants: Oxadiazole vs. Thiadiazole Derivatives

Thiadiazole-based analogs () highlight the impact of heterocycle substitution on stability and reactivity:

Table 2: Thiadiazole-Based Analogs

Compound () Heterocycle Substituents Yield (%) Melting Point (°C) IR Peaks (C=O, cm⁻¹)
4g 1,3,4-Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl 82 200 1690, 1638
4h 1,3,4-Thiadiazole 3-Chlorophenyl, dimethylamino-acryloyl N/A N/A N/A

Key Insights :

  • Synthetic Efficiency : Thiadiazole derivatives (e.g., 4g) achieve higher yields (82%) compared to oxadiazole analogs (12–50%), possibly due to superior coupling kinetics or intermediate stability .

Physicochemical and Analytical Data Gaps

While analogs in and provide NMR, MS, and HPLC data, the target compound lacks reported analytical parameters (e.g., melting point, spectroscopic signatures). This limits direct comparisons of solubility, stability, or crystallinity.

Biological Activity

3-Chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific activities of 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide have been evaluated in various studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound has shown significant cytotoxic effects against several cancer cell lines. A study reported that derivatives of oxadiazole exhibited IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells .
    CompoundCell LineIC50 (µM)
    1A5495.2
    2HeLa4.8
    3MCF-76.0

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically:

  • Inhibition of Akt and FAK : The compound has been shown to inhibit the Akt and Focal Adhesion Kinase (FAK) pathways, which are critical in cancer cell survival and metastasis .

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is often influenced by their structural components. Key findings include:

  • Chlorine Substitution : The presence of chlorine at the meta position enhances lipophilicity and may improve binding affinity to target proteins.
  • Methoxy Group : The methoxy substituent is associated with increased biological activity due to its electron-donating properties.
  • Oxadiazole Ring : The incorporation of the oxadiazole moiety is crucial for anticancer activity, as it participates in hydrogen bonding with target enzymes.

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on Lung Cancer : In a preclinical trial involving A549 cells treated with varying concentrations of the compound, a significant reduction in cell viability was observed at concentrations above 5 µM .
  • Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.

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